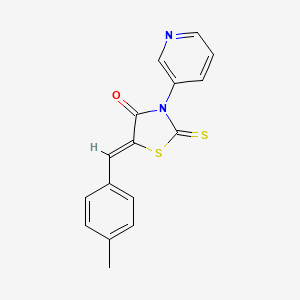
(2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2Z)-3-(2,5-diclorofenil)-2-(4-oxo-3,4-dihidroquinazolin-2-il)prop-2-enonitrilo es una molécula orgánica sintética. Presenta un grupo diclorofenil, una parte de quinazolinona y un grupo nitrilo. Los compuestos con tales estructuras a menudo se investigan por sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-3-(2,5-diclorofenil)-2-(4-oxo-3,4-dihidroquinazolin-2-il)prop-2-enonitrilo típicamente implica reacciones orgánicas de varios pasos. Una ruta posible podría incluir:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclización de derivados apropiados de ácido antranílico con aminas.
Introducción del grupo diclorofenil: Este paso podría implicar una reacción de acoplamiento, como una reacción de Suzuki o Heck, para unir el grupo diclorofenil al núcleo de quinazolinona.
Formación de la parte de enenitrilo: Esto podría hacerse mediante una reacción de condensación de Knoevenagel entre el derivado de quinazolinona y un precursor adecuado de nitrilo.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimiza el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, principios de química verde y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte de quinazolinona.
Reducción: Las reacciones de reducción podrían dirigirse al grupo nitrilo, convirtiéndolo en una amina.
Sustitución: El grupo diclorofenil puede participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio o catalizadores de hidrogenación.
Sustitución: Reactivos como halógenos, nucleófilos o electrófilos en condiciones apropiadas.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de quinazolinona con funcionalidades de oxígeno adicionales, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos heterocíclicos.
Biología
Se puede investigar por sus posibles actividades biológicas, como propiedades antimicrobianas, anticancerígenas o antiinflamatorias.
Medicina
El compuesto podría ser un compuesto líder en programas de descubrimiento de fármacos destinados a desarrollar nuevos agentes terapéuticos.
Industria
En la industria, podría utilizarse en la síntesis de materiales avanzados o como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (2Z)-3-(2,5-diclorofenil)-2-(4-oxo-3,4-dihidroquinazolin-2-il)prop-2-enonitrilo dependería de su objetivo biológico específico. En general, los compuestos con estructuras similares pueden interactuar con enzimas, receptores o ácidos nucleicos, modulando su actividad y provocando efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- (2Z)-3-(2,5-diclorofenil)-2-(4-oxo-3,4-dihidroquinazolin-2-il)prop-2-enonitrilo
- Análogos de (2Z)-3-(2,5-diclorofenil)-2-(4-oxo-3,4-dihidroquinazolin-2-il)prop-2-enonitrilo : Compuestos con ligeras modificaciones en los grupos quinazolinona o diclorofenil.
Singularidad
La singularidad de (2Z)-3-(2,5-diclorofenil)-2-(4-oxo-3,4-dihidroquinazolin-2-il)prop-2-enonitrilo radica en su combinación específica de grupos funcionales, que puede conferir actividades biológicas o reactividad química únicas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C17H9Cl2N3O |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
(Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H9Cl2N3O/c18-12-5-6-14(19)10(8-12)7-11(9-20)16-21-15-4-2-1-3-13(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7- |
Clave InChI |
YYRCKGYNMUIIIR-XFFZJAGNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=C(C=CC(=C3)Cl)Cl)/C#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=CC(=C3)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)

![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
![Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652578.png)
